(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid
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Description
(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Diuretic Activity
- Synthesis and Biological Properties : The synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides has shown increased diuretic activity compared to their non-brominated analogs. This indicates a potential for developing new diuretics based on this compound (Ukrainets, Golik, Chernenok, 2013).
Chemical Structure and Reactions
- Bromination and Structural Features : The bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate led to the formation of expected products and also a 9-bromo-substituted isomer. This study provides insights into the structural features of major and minor reaction products (Ukrainets et al., 2013).
Potential Medical Applications
- Diuretic Effects : A study conducted on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides revealed their significant diuretic effect, which exceeded the activity of hydrochlorothiazide in some cases. This suggests their potential as diuretic agents (Ukrainets et al., 2018).
Antitubercular Activity
- Potential Antitubercular Agents : 1-Hydroxy-3-oxo-5,6-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hetarylamides have been synthesized and studied for their antitubercular activity. This research contributes to the development of new antitubercular agents (Ukrainets, Mospanova, Sidorenko, 2007).
Properties
IUPAC Name |
(E)-3-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13(18)7-6-12-9-11-4-1-3-10-5-2-8-16(14(10)11)15(12)19/h1,3-4,6-7,9H,2,5,8H2,(H,17,18)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXOIXOMHOAGJ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420666 |
Source
|
Record name | (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-44-2 |
Source
|
Record name | (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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